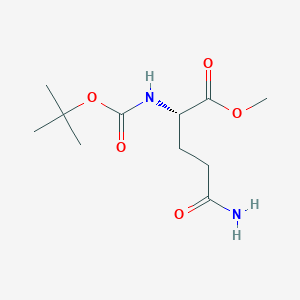

Boc-L-谷氨酰胺甲酯

描述

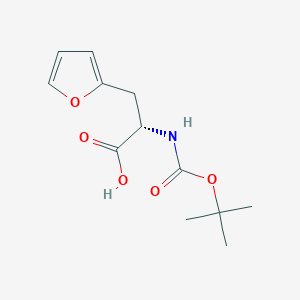

Boc-L-glutamine methyl ester is a derivative of the amino acid L-glutamine that has been modified to include a t-butyl-oxycarbonyl (Boc) protecting group. This modification is commonly used in peptide synthesis to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule. The Boc group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups that may be present in the molecule.

Synthesis Analysis

The synthesis of Boc-protected amino acid derivatives, such as Boc-L-glutamine methyl ester, typically involves a multi-step process. One approach, as described in the synthesis of related compounds, involves the selective esterification of the side-chain carboxyl groups on N alpha-CBZ-L-glutamic acid. Initially, the alpha-carboxyl group is protected through the formation of a 5-oxo-4-oxazolidinone ring. Following side-chain esterification, the protecting groups on the alpha-carboxyl and alpha-amino are removed by acidolysis, and the alpha-amino group is then reprotected with the Boc group . This method allows for the orthogonal protection of the amino and carboxyl groups, which is crucial for subsequent peptide coupling reactions.

Molecular Structure Analysis

The molecular structure of Boc-L-glutamine methyl ester includes the glutamine backbone with a Boc group attached to the nitrogen of the amino group and a methyl ester group at the carboxyl end. The presence of the Boc group adds steric bulk to the molecule, which can influence its behavior in solution and its reactivity in chemical reactions. For example, the bulky Boc group can hinder the formation of aggregates compared to smaller protecting groups, as observed in studies of oligomeric benzyl esters of Boc-protected glutamic acid .

Chemical Reactions Analysis

Boc-L-glutamine methyl ester can participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be removed under acidic conditions, revealing a free amine that can then react with activated carboxyl groups to form peptide bonds. The methyl ester group can also be targeted for reactions, such as hydrolysis or aminolysis, to modify the side chain or to extend the peptide chain during synthesis. The orthogonal protection strategy, where the side-chain carboxyl groups are protected with base-labile groups and the alpha-amino groups with acid-labile Boc groups, facilitates side-chain to side-chain cyclizations and other complex peptide synthesis maneuvers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-L-glutamine methyl ester are influenced by its protective groups. The Boc group increases the molecule's resistance to base-catalyzed reactions and provides stability under certain conditions. However, it can be cleaved under acidic conditions, which is a key feature for its use in peptide synthesis. The methyl ester group also affects the molecule's solubility and reactivity. The overall hydrophobicity of the molecule is increased due to the Boc group, which can affect its solubility in organic solvents and its interaction with other molecules in solution. The specific physical properties, such as melting point, solubility, and stability, would be determined by empirical studies and are not detailed in the provided papers .

科学研究应用

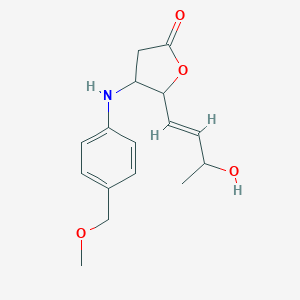

合成药物

用于合成重要的药物化合物来那度胺。N-Boc-L-谷氨酰胺进行分子内环化和去保护,以产生合成过程中的关键中间体 (毛振民,2010)。

高比活氚标记

Boc-L-谷氨酰胺甲酯在生物活性小肽的高比活氚标记中发挥作用。这些标记肽对于生物活性的高级研究很重要 (Judith A. Egan 和 C. N. Filer,2015)。

维生素 K 依赖性羧化酶的研究

它已被用于谷氨酸类似物的构象分析中,谷氨酸类似物是维生素 K 依赖性羧化的弱竞争性抑制剂。这项研究提供了对合成谷氨酰底物的生物活性构象的见解 (V. Larue 等,1997)。

手性 PNA 的合成

衍生物 N-Boc-谷氨酸 α-苄酯转化用于制备手性 PNA(肽核酸),证明了其在合成复杂生物有机分子中的用途 (A. Lenzi 等,1995)。

构象受限多环类似物的合成

它参与稠合的 1-氮杂环二氢茚满衍生物的合成,表明其在创建功能多样且结构复杂的分子中的作用 (S. Hanessian 等,2003)。

氨基酸酯的酶促合成

N-Boc-氨基酸酯,包括衍生自 Boc-L-谷氨酰胺的氨基酸酯,使用木瓜蛋白酶作为催化剂合成,展示了其在酶催化反应中的用途 (D. Cantacuzène 等,1987)。

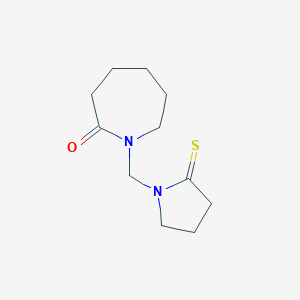

氧化还原活性氨基酸的合成

用于合成氧化还原活性氨基酸以掺入肽组件中,此应用对于研究光引发电子或能量转移至关重要 (D. McCafferty 等,1995)。

作用机制

Target of Action

Boc-L-glutamine methyl ester is a chemical compound that primarily targets proteins and other biomolecules in the body . It establishes covalent bonds with these targets, which can significantly alter their function and behavior .

Mode of Action

The boronic acid group of Boc-L-glutamine methyl ester exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid . This interaction results in changes to the structure and function of the targeted biomolecules, potentially influencing various biological processes.

Pharmacokinetics

The solubility of boc-l-glutamine in different solvents at various temperatures has been studied . This information could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Its ability to form covalent bonds with proteins and biomolecules suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Boc-L-glutamine methyl ester. For instance, the solubility of Boc-L-glutamine in different solvents at various temperatures can affect its availability and interaction with its targets .

安全和危害

未来方向

属性

IUPAC Name |

methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBLYGUGNADLL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449770 | |

| Record name | BOC-L-GLUTAMINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-glutamine methyl ester | |

CAS RN |

4976-88-9 | |

| Record name | BOC-L-GLUTAMINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

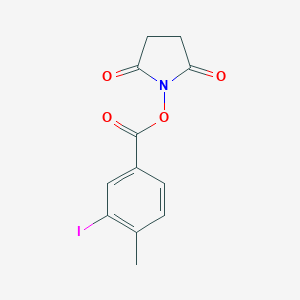

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

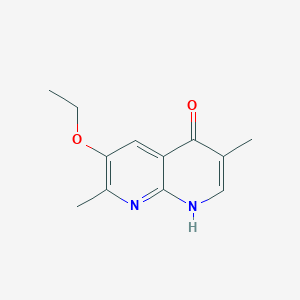

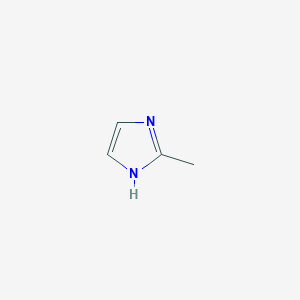

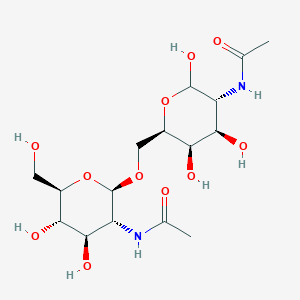

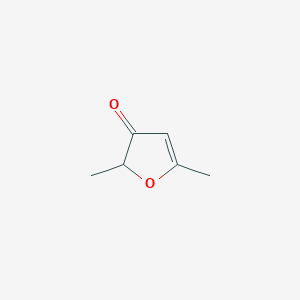

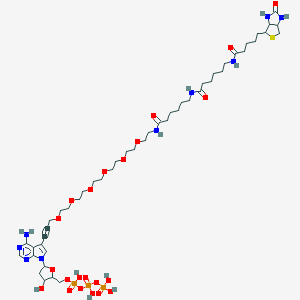

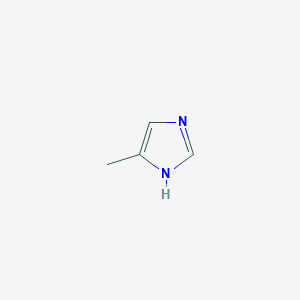

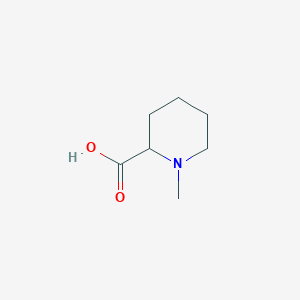

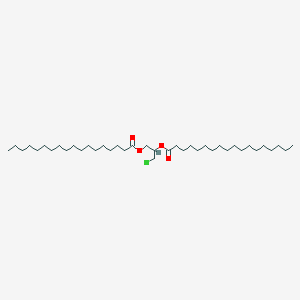

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)